![molecular formula C17H12FN3O2 B5578027 N-(4-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide](/img/structure/B5578027.png)
N-(4-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps including the condensation, amidation, and introduction of specific functional groups to achieve the desired compound. For instance, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a somewhat similar structure, describes a multi-step synthesis process that includes selective inhibition of histone deacetylases, showcasing the complexity and precision required in synthesizing such compounds (Zhou et al., 2008).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are commonly used techniques for determining the molecular structure of compounds. Deng et al. (2013) described the X-ray crystal structure of a related fluorinated benzamide compound, providing insights into its molecular packing and hydrogen bonding interactions (Deng et al., 2013). These techniques are essential for understanding the three-dimensional arrangement of atoms in N-(4-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide and how this influences its chemical behavior.
Chemical Reactions and Properties
Chemical reactions involving N-(4-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide would likely involve its amide and fluorophenyl groups. The presence of the fluorophenyl group could influence the compound’s reactivity, making it a candidate for nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atom. Studies on similar compounds have shown how structural modifications can impact their chemical reactivity and stability (Achugatla et al., 2017).
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility, melting point, and crystallinity, can be significantly affected by substituents on the benzene ring. The fluorophenyl group in N-(4-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide is likely to influence its physical properties, such as increasing its melting point and possibly affecting its solubility in organic solvents. Research on the structural systematics of fluoro-N-(pyridyl)benzamides has provided insights into how substitution patterns affect these properties (Mocilac et al., 2012).
Chemical Properties Analysis
The chemical properties of N-(4-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide, such as its reactivity towards nucleophiles or electrophiles, acidity or basicity of the amide group, and the potential for forming hydrogen bonds, are crucial for its interactions and potential applications in chemical syntheses and pharmaceutical research. Studies like those by Banerjee et al. (2003) on fluorinated polyimides derived from similar compounds underline the importance of fluorine atoms in altering chemical properties (Banerjee et al., 2003).
properties
IUPAC Name |
N-(4-fluorophenyl)-4-pyrimidin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2/c18-13-4-6-14(7-5-13)21-16(22)12-2-8-15(9-3-12)23-17-19-10-1-11-20-17/h1-11H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCOVSFNAOCOBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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